Chlorpromazine N-oxide
CAS No.: 1672-76-0
Cat. No.: VC21331869
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1672-76-0 |
---|---|
Molecular Formula | C17H19ClN2OS |
Molecular Weight | 334.9 g/mol |
IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
Standard InChI | InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Standard InChI Key | LFDFWIIFGRXCFR-UHFFFAOYSA-N |
SMILES | C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] |
Canonical SMILES | C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] |
Chemical Structure and Properties
Chlorpromazine N-oxide (CAS 1672-76-0) is structurally derived from chlorpromazine, wherein the acyclic tertiary amine undergoes oxidation to form an N-oxide group. Its molecular formula is C₁₇H₁₉ClN₂OS, with a molecular weight of 334.9 g/mol . Key structural features include:
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Core phenothiazine ring: A tricyclic aromatic system with sulfur and nitrogen atoms.
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Side chain: A 3-(dimethylaminopropyl) group attached to the phenothiazine nitrogen, oxidized to an N-oxide.
Nomenclature and Synonyms
The compound is also referred to as:
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Chlorpromazine oxide
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10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, N-oxide
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3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide .
Key Identifiers
Parameter | Value |
---|---|
IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
SMILES | CN+(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] |
InChI | InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChIKey | LFDFWIIFGRXCFR-UHFFFAOYSA-N |
Synthesis and Chemical Reactions
Chlorpromazine N-oxide is synthesized via oxidation of chlorpromazine. Two primary methods are documented:
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Hydrogen peroxide oxidation: Yields N',S-dioxides (e.g., chlorpromazine N',S-dioxide) .
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3-Chloroperoxybenzoic acid oxidation: Targets the N-10 side chain to produce the N-oxide selectively .
Reaction Pathways
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Stepwise oxidation: In trifluoperazine, controlled oxidation yields N1',N4'-dioxide and N1',N4',S-trioxide intermediates .
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Regioselectivity: Oxidation specificity depends on the parent drug’s structure and oxidizing agent .
Metabolism and Excretion
Chlorpromazine N-oxide undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. In rat studies, its metabolites include:
Metabolite | Structure Modification | Excretion Route |
---|---|---|
Chlorpromazine | Reduction of N-oxide to tertiary amine | Urine/Feces |
7-Hydroxychlorpromazine | Hydroxylation at phenothiazine ring | Urine/Feces |
Chlorpromazine sulphoxide | Sulfoxidation of sulfur atom | Urine/Feces |
N-Desmethylchlorpromazine | Demethylation of side chain | Urine/Feces |
N-Desmethylchlorpromazine sulphoxide | Combined demethylation/sulfoxidation | Urine/Feces |
Receptor | Ki (nM) | Function |
---|---|---|
D2 dopamine | 7.24 | Antipsychotic, extrapyramidal effects |
D1 dopamine | 114.8 | Cognitive modulation |
H1 histamine | 4.25 | Sedation, weight gain |
5-HT2 serotonin | 32.36 | Anxiolytic, appetite regulation |
α1-adrenergic | 5.4 | Hypotension, sexual dysfunction |
Applications in Research
Chlorpromazine N-oxide is primarily used in:
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